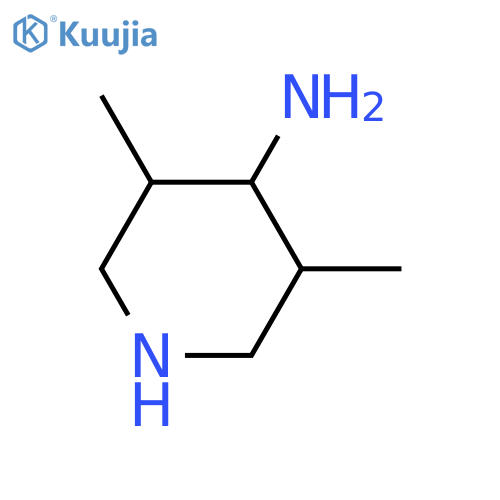Cas no 100421-66-7 (4-Piperidinamine, 3,5-dimethyl-)

100421-66-7 structure
商品名:4-Piperidinamine, 3,5-dimethyl-
4-Piperidinamine, 3,5-dimethyl- 化学的及び物理的性質
名前と識別子
-
- 100421-66-7
- SCHEMBL4364244
- EN300-637117
- AKOS006340598
- DTXSID20436302
- 4-Piperidinamine, 3,5-dimethyl-
-
- インチ: InChI=1S/C7H16N2/c1-5-3-9-4-6(2)7(5)8/h5-7,9H,3-4,8H2,1-2H3
- InChIKey: XJSUUJDMFDMIGK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 128.131349g/mol
- どういたいしつりょう: 128.131349g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 82.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 128.22g/mol
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 38Ų
4-Piperidinamine, 3,5-dimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-637117-1.0g |
3,5-dimethylpiperidin-4-amine |
100421-66-7 | 1g |
$0.0 | 2023-06-07 |
4-Piperidinamine, 3,5-dimethyl- 関連文献
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
100421-66-7 (4-Piperidinamine, 3,5-dimethyl-) 関連製品
- 100-60-7(N-methylcyclohexanamine)
- 104-75-6(2-Ethylhexylamine)
- 106-20-7(Bis(2-ethylhexyl)amine)
- 90-39-1((-)-Sparteine)
- 71-44-3(Spermine)
- 100-76-5(Quinuclidine)
- 102-83-0(3-(Dibutylamino)propylamine)
- 107-45-9(tert-Octylamine)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
